3-Ethyl-d5-toluene
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Overview
Description
3-Ethyl-d5-toluene, also known as m-Ethyltoluene or 1-Ethyl-3-methylbenzene, is a compound with the molecular formula CD3CD2C6H4CH3 . It has a molecular weight of 125.22 . This compound is used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with ethyl and methyl groups attached . The compound contains a total of 21 bonds, including 9 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, and 1 six-membered ring .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s known that substitution at the benzene nucleus can occur by halogenation (acid catalyst), nitration, sulfonation, and the Friedel-Crafts reaction .Physical and Chemical Properties Analysis
This compound is a colorless liquid with an aromatic hydrocarbon odor . It is insoluble in water and less dense than water . Its vapors are heavier than air, and it has a flash point of 105°F and a boiling point of 324°F .Scientific Research Applications
1. Polymer Research
In the field of polymer research, 3-Ethyl-d5-toluene has been utilized as a reference system in studies like the investigation of relaxation processes in polymers. For instance, the secondary relaxations of poly(ethylene-alt-propylene) were studied using techniques such as dielectric and 2H NMR spectroscopy, comparing results to systems including toluene-d5 (Körber et al., 2017).
2. Catalysis and Chemical Reactions
This compound finds application in catalysis and various chemical reactions. For example, in the field of zeolite catalysis, studies on the alkylation of toluene with methanol, ethanol, and other alcohols have utilized toluene-based systems to investigate reaction mechanisms and product distributions (Fraenkel & Levy, 1989).
3. Environmental Science
In environmental science, research on the biofiltration of waste gases containing compounds like ethyl acetate and toluene has referenced systems including toluene derivatives. These studies explore the microbial degradation of these compounds and their impact on environmental pollution (Hwang et al., 2003).
4. Chemical Engineering and Material Science
This compound is also significant in material science and chemical engineering. For example, research involving the catalytic combustion of volatile organic compounds over La-Based Perovskites, including toluene, provides insights into the development of efficient catalysts for industrial applications (Irusta et al., 1998).
5. Kinetic Studies in Chemistry
Kinetic studies, such as the investigation of the enantioselective hydrogenation of ethyl pyruvate catalyzed by modified catalysts, have used toluene as a solvent or a component in reaction mixtures, thereby highlighting its relevance in understanding reaction dynamics (Blaser et al., 1998).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that toluene, a similar compound, can interact with various enzymes and proteins
Cellular Effects
Studies on toluene have shown that it can influence cell function . It has been associated with changes in blood lipid profiles
Molecular Mechanism
Toluene has been shown to increase both serotonin and noradrenaline levels in several brain areas after an acute exposure . It also acts as a noncompetitive antagonist of the glutamatergic N-methyl-d-aspartic acid (NMDA) receptor subtype
Dosage Effects in Animal Models
Studies on toluene have shown that it has antidepressant-like actions in two animal models used for the screening of antidepressant drugs
Metabolic Pathways
Benzene and toluene metabolites have been associated with disruptions in lipid metabolism in humans
Properties
{ "Design of the Synthesis Pathway": "The synthesis of 3-Ethyl-d5-toluene can be achieved through a multi-step process starting with readily available starting materials.", "Starting Materials": [ "p-xylene-d8", "ethylmagnesium bromide", "diethyl ether", "sodium sulfate", "sodium bicarbonate", "magnesium sulfate", "sodium chloride", "sulfuric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: p-xylene-d8 is reacted with ethylmagnesium bromide in diethyl ether to form 3-ethyl-d8-toluene.", "Step 2: The reaction mixture is then washed with water, dried over sodium sulfate, and the solvent is removed under reduced pressure.", "Step 3: The resulting 3-ethyl-d8-toluene is then purified by distillation.", "Step 4: The purified 3-ethyl-d8-toluene is then deuterated by reacting with deuterium gas in the presence of a catalyst such as palladium on carbon.", "Step 5: The resulting 3-Ethyl-d5-toluene is then washed with a solution of sodium bicarbonate, dried over magnesium sulfate, and the solvent is removed under reduced pressure.", "Step 6: The product is then washed with a solution of sodium chloride, dried over magnesium sulfate, and the solvent is removed under reduced pressure.", "Step 7: The final product is obtained by distillation of the purified 3-Ethyl-d5-toluene." ] } | |
CAS No. |
1398065-64-9 |
Molecular Formula |
C9H12 |
Molecular Weight |
125.226 |
IUPAC Name |
1-methyl-3-(1,1,2,2,2-pentadeuterioethyl)benzene |
InChI |
InChI=1S/C9H12/c1-3-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3/i1D3,3D2 |
InChI Key |
ZLCSFXXPPANWQY-WNWXXORZSA-N |
SMILES |
CCC1=CC=CC(=C1)C |
Synonyms |
1-Ethyl-d5-3-methylbenzene; 1-Methyl-3-ethyl-d5-benzene; 3-Methylethyl-d5-benzene; NSC 74176-d5; m-Ethylmethyl-d5-benzene; m-Ethyl-d5-toluene; m-Methylethyl-d5-benzene |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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